molecular formula C8H5F3N2O5 B3030899 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 10242-21-4

2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3030899
CAS No.: 10242-21-4
M. Wt: 266.13 g/mol
InChI Key: RCEGERQWXLNNCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds such as 1-fluoro-2,4-dinitrobenzene have been known to interact with the amino group of amino acids .

Mode of Action

It’s structurally similar compound, 1-fluoro-2,4-dinitrobenzene, reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This suggests that 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene might also interact with amino acids in a similar manner.

Biochemical Pathways

Based on the known interactions of similar compounds with amino acids , it can be inferred that this compound may affect protein synthesis and function.

Result of Action

Similar compounds have been known to cause respiratory irritation , suggesting potential cytotoxic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool place, away from oxidizing agents . This suggests that the compound’s action, efficacy, and stability might be affected by temperature and oxidative conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties make it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications .

Properties

IUPAC Name

2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGERQWXLNNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577003
Record name 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-21-4
Record name 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a first reaction step, 1-chloro-2,4-dinitrobenzene (II) is reacted with 2,2,2-trifluoroethanolate to form 1,3-dinitro-4-(2',2',2'-trifluoroethoxy)-benzene (III) according to the following reaction: ##STR2## For obtaining this reaction, 4.0 g (0.17 mole) sodium is completely dissolved in 100 ml 2,2,2-trifluoroethanol. Thereafter, 21.5 g (0.11 mole) of finely powdered 1-chloro-2,4-dinitrobenzene is added to the solution. The mixture is then heated under reflux for 3 hours and the excessive trifluoroethanol is distilled off under normal pressure. The remaining oil is dissolved in 210 ml ethanol. Through addition of 170 ml water, the reaction product III is precipitated in a crystalline form. It is sucked off, washed with a water-ethanol mixture (1:1) and then dried over CaCl2. The yield of 1,3-dinitro-4-(2',2',2'-trifluoroethoxy)-benzene is 27.0 g (0.1 mole 95% relative to the use 1-chloro-2,4-dinitrobenzene). The substance has a melting point of 76°-77° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2,2-trifluoroethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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